Carbenicillin indanyl sodium

Overview

Description

Carbenicillin indanyl sodium is a semisynthetic penicillin antibiotic. It is a prodrug of carbenicillin, which means it is converted into the active form, carbenicillin, in the body. This compound is primarily used to treat bacterial infections, particularly those caused by Pseudomonas aeruginosa and other gram-negative bacteria .

Mechanism of Action

Target of Action

Carbenicillin indanyl sodium, also known as carindacillin sodium, is a semisynthetic penicillin antibiotic . The primary target of this compound is the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in the final stage of bacterial cell wall synthesis .

Mode of Action

This compound exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

The biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan strands, the integrity of the bacterial cell wall is compromised, leading to cell lysis and death .

Pharmacokinetics

This compound is a prodrug of carbenicillin . Shortly after absorption via the small intestine, carindacillin is hydrolyzed into carbenicillin . This transformation allows the drug to be administered orally, as the sodium salt . The released carbenicillin is then excreted in the urine .

Result of Action

The result of this compound’s action is the death of susceptible bacteria . It has demonstrated clinical efficacy in urinary infections due to susceptible strains of Escherichia coli, Proteus mirabilis, Proteus vulgaris, Morganella morganii, Pseudomonas species, Providencia rettgeri, Enterobacter species, and Enterococci (S. faecalis) .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract . The compound is acid-stable, allowing it to be rapidly absorbed from the gastrointestinal tract . .

Biochemical Analysis

Biochemical Properties

Carbenicillin indanyl sodium is rapidly absorbed after oral administration, with the intact ester appearing in serum shortly after ingestion . Once absorbed, the ester is rapidly hydrolyzed to carbenicillin plus indanol . Carbenicillin, the active form of the drug, exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . This involves acylating the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring .

Cellular Effects

This compound, once converted to carbenicillin, interferes with the final cell wall synthesis in susceptible bacteria, including Pseudomonas aeruginosa, Escherichia coli, and some Proteus . This interference disrupts the bacterial cell wall, leading to bacterial cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves the disruption of bacterial cell wall synthesis . Carbenicillin, the active form of the drug, acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is rapidly absorbed and then hydrolyzed to carbenicillin plus indanol . The released carbenicillin is excreted in urine . This rapid absorption and conversion suggest that the effects of this compound can be observed shortly after administration .

Dosage Effects in Animal Models

This indicates that the lethal dose varies among different animal species .

Metabolic Pathways

After absorption via the small intestine, this compound is hydrolyzed into carbenicillin . This process involves the breaking down of the ester bond in this compound to release carbenicillin and indanol .

Transport and Distribution

This compound is administered orally and is rapidly absorbed in the gastrointestinal tract . Once absorbed, it is rapidly hydrolyzed to carbenicillin . The released carbenicillin is then excreted in urine .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization. Its target, the penicillin-sensitive transpeptidase, is located in the bacterial cell wall . Therefore, the action of this compound is primarily localized to the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbenicillin indanyl sodium is synthesized by esterifying carbenicillin with indanol. The reaction involves the use of a suitable esterification agent under controlled conditions to ensure the formation of the indanyl ester. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a solvent system, followed by purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: Carbenicillin indanyl sodium undergoes hydrolysis in the body to release the active form, carbenicillin. This hydrolysis reaction is catalyzed by enzymes in the gastrointestinal tract .

Common Reagents and Conditions: The hydrolysis reaction requires the presence of water and specific enzymes that facilitate the breakdown of the ester bond. This reaction occurs under physiological conditions, typically at body temperature and pH .

Major Products Formed: The primary product of the hydrolysis reaction is carbenicillin, which exerts its antibacterial activity by interfering with bacterial cell wall synthesis .

Scientific Research Applications

Carbenicillin indanyl sodium has several scientific research applications, including:

Comparison with Similar Compounds

Carbenicillin indanyl sodium is unique among penicillin antibiotics due to its ability to be administered orally and its effectiveness against Pseudomonas aeruginosa. Similar compounds include:

Carbenicillin: The parent compound, which is administered parenterally and has a similar mechanism of action.

Ticarcillin: Another penicillin derivative with a broader spectrum of activity, including effectiveness against Pseudomonas aeruginosa.

Piperacillin: A penicillin antibiotic with enhanced activity against gram-negative bacteria, often used in combination with beta-lactamase inhibitors.

This compound stands out due to its oral bioavailability and specific activity against certain resistant bacterial strains .

Properties

CAS No. |

26605-69-6 |

|---|---|

Molecular Formula |

C26H26N2NaO6S |

Molecular Weight |

517.6 g/mol |

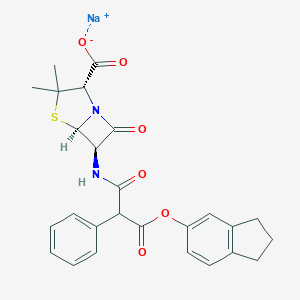

IUPAC Name |

sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C26H26N2O6S.Na/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17;/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32);/t18?,19-,20+,23-;/m1./s1 |

InChI Key |

MIDVDPGGKUZZAJ-XZVIDJSISA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)[O-])C.[Na+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C.[Na] |

Key on ui other cas no. |

26605-69-6 |

Synonyms |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.